What is alpha-D-Glucopyranose, 5-thio-, 1,2,3,4,6-pentaacetate?
What is alpha-D-Glucopyranose, 5-thio-, 1,2,3,4,6-pentaacetate?
α -D-Glucopyranose, 5-thio-, 1,2,3,4,6-pentaacetate: Synthesis, Metabolic Mechanisms, and Therapeutic Applications
Structural Rationale and Chemical Causality
α -D-Glucopyranose, 5-thio-, 1,2,3,4,6-pentaacetate (commonly referred to as 5-thio-D-glucose pentaacetate or 5-TG pentaacetate) is a highly specialized carbohydrate derivative designed to manipulate cellular metabolism. As a Senior Application Scientist, it is critical to understand why this specific molecular architecture is utilized in drug development rather than its unprotected parent compound.
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The Thio-Substitution (Oxygen to Sulfur): Replacing the pyranose ring oxygen with a sulfur atom fundamentally alters the molecule's enzymatic susceptibility. The larger atomic radius and distinct electronic properties of sulfur render the thio-sugar highly resistant to cleavage by endogenous glycosidases and phosphorylases [4]. This structural modification ensures the molecule remains intact long enough to competitively inhibit native D-glucose pathways.
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The Pentaacetate Prodrug Strategy: Unprotected 5-thio-D-glucose (5-TG) is intensely hydrophilic, which severely limits its passive diffusion across the hydrophobic lipid bilayer of cell membranes. By peracetylating all five available hydroxyl groups, the partition coefficient (LogP) is drastically increased [4]. The pentaacetate acts as a lipophilic "Trojan Horse." Once it passively diffuses into the cytoplasm, ubiquitous intracellular non-specific esterases hydrolyze the ester bonds. This cleavage releases the active, hydrophilic 5-TG, effectively trapping it inside the cell—a self-sustaining mechanism of intracellular drug accumulation.
Workflow of 5-TG pentaacetate cellular uptake and esterase-mediated prodrug activation.
Synthetic Methodology
The synthesis of 5-TG pentaacetate requires precise stereochemical control to ensure the correct α -anomeric configuration and efficient sulfur incorporation [3, 5].
Protocol 1: Step-by-Step Synthesis of 5-TG Pentaacetate
Objective: High-yield conversion of D-glucose precursors to the peracetylated 5-thio analog.
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Preparation of the Acyclic Precursor: Begin with 1,2-O-isopropylidene- α -D-glucofuranose. Selectively protect the primary hydroxyl group at C-6, followed by the introduction of a robust leaving group (e.g., mesylate or tosylate) at the C-5 position.
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Nucleophilic Thio-Substitution: React the functionalized precursor with a sulfur nucleophile (such as potassium thioacetate) in a polar aprotic solvent (e.g., DMF) at elevated temperatures. This drives an SN2 displacement at C-5, cleanly inverting the stereochemistry.
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Deprotection and Spontaneous Ring Closure: Subject the intermediate to acidic hydrolysis to remove the isopropylidene and thioacetate protecting groups. Upon deprotection, the molecule spontaneously undergoes intramolecular cyclization to form the 5-thio-D-glucopyranose ring.
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Peracetylation: Treat the crude 5-thio-D-glucose with an excess of acetic anhydride ( Ac2O ) using pyridine as both the solvent and base catalyst. Stir the reaction at 0°C, gradually warming to room temperature over 12 hours.
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Isolation and Purification: Quench the reaction with ice water. Extract the aqueous phase with dichloromethane. Wash the organic layer sequentially with dilute HCl (to neutralize and remove pyridine) and saturated NaHCO3 . Dry over anhydrous MgSO4 , concentrate under reduced pressure, and recrystallize from ethanol to yield pure α -D-Glucopyranose, 5-thio-, 1,2,3,4,6-pentaacetate.
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Self-Validation Checkpoint: Confirm the α -anomeric configuration via 1H -NMR spectroscopy. The anomeric proton (H-1) must appear as a doublet with a small coupling constant ( J1,2≈3.5 Hz). A larger coupling constant ( J1,2≈8−9 Hz) indicates unwanted β -anomer contamination.
Pharmacodynamics and Mechanism of Action
Once activated to free 5-TG within the target cell, the compound disrupts cellular bioenergetics through a multi-tiered blockade of D-glucose metabolism [1].
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Transport Competition: 5-TG competitively inhibits D-glucose transport across the plasma membrane, immediately inducing a localized state of nutrient starvation.
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Hexokinase Phosphorylation: Intracellular 5-TG is phosphorylated by hexokinase to form 5-thio-D-glucose-6-phosphate (5-TG-6-P). While it acts as a poor substrate, it effectively occupies the enzyme's active site, acting as a competitive inhibitor.
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HMS Blockade and Oxidative Stress: The resulting 5-TG-6-P is a potent inhibitor of Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the Hexose Monophosphate Shunt (HMS)[1]. Blocking the HMS drastically reduces the regeneration of NADPH. Because NADPH is strictly required to maintain the pool of reduced glutathione (GSH), its depletion leads to a lethal accumulation of Reactive Oxygen Species (ROS).
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Genotoxicity: In highly metabolic cancer cells (e.g., HeLa), this ROS burst induces severe oxidative DNA lesions, making 5-TG derivatives potent experimental anticancer agents [2]. In vivo, the systemic inhibition of glucose uptake manifests as a profound diabetogenic effect [1].
Mechanism of 5-TG-induced oxidative stress via HMS inhibition.
Experimental Workflows: Self-Validating Assays
To rigorously prove that the pentaacetate prodrug requires intracellular enzymatic activation to induce oxidative stress, the following protocol integrates a built-in validation control.
Protocol 2: In Vitro Validation of Prodrug Activation and ROS Induction
Objective: Quantify esterase-dependent ROS generation induced by 5-TG pentaacetate in HeLa cells.
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Cell Seeding: Seed HeLa cells in a 96-well black, clear-bottom microplate at 1×104 cells/well. Incubate overnight at 37°C in 5% CO2 .
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Esterase Inhibition (Validation Control): Pre-treat the negative control wells with 100 μ M bis-p-nitrophenyl phosphate (BNPP)—a broad-spectrum esterase inhibitor—for 1 hour prior to drug exposure.
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Treatment: Treat the cells with varying concentrations (0.1 mM to 5.0 mM) of 5-TG pentaacetate dissolved in DMSO (ensure final DMSO concentration remains < 0.5%).
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ROS Probe Incubation: After 4 hours of treatment, wash the cells with PBS and add 10 μ M DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes.
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Quantification: Measure fluorescence (Ex/Em = 485/535 nm) using a microplate reader.
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Causality & Self-Validation: If the ROS signal in the BNPP-treated cohort drops back to baseline levels compared to the uninhibited treatment cohort, it definitively proves that the pentaacetate form is biologically inert until intracellular esterases cleave the acetate groups to release the active 5-TG [2].
Quantitative Data Summary
The following table synthesizes the pharmacological and kinetic parameters of 5-TG and its derivatives across various biological models.
| Parameter | Value / Observation | Biological Significance | Reference |
| HMS Inhibition | ∼60% reduction at 11.0 mM | Blocks the pentose phosphate pathway, critically reducing cellular NADPH production. | [1] |
| Diabetogenic Effect | Blood glucose ↑360% | Inhibits cellular glucose uptake in vivo, causing acute, dose-dependent hyperglycemia. | [1] |
| ROS Induction | Significant increase | Leads to oxidative DNA lesions and cytotoxicity in highly metabolic cancer cells (HeLa). | [2] |
| Mycobactericidal Activity | MIC50>1 mM | Demonstrates poor direct bactericidal effect against M. tuberculosis, indicating target specificity for mammalian glucose metabolism. | [4] |
References
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Action of 5-thio-D-glucose on D-glucose metabolism: possible mechanism for diabetogenic effect Journal of Pharmacology and Experimental Therapeutics URL:[Link]
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The oxidative induction of DNA lesions in cancer cells by 5-thio-d-glucose and 6-thio-d-fructopyranose and their genotoxic effects. Part 3 PubMed (NIH) URL: [Link]
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Alternate synthesis of 5-thio-D-glucose pentaacetate The Journal of Organic Chemistry (ACS Publications) URL:[Link]
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Evaluation of the Mycobactericidal Effect of Thio-functionalized Carbohydrate Derivatives PMC (NIH) URL:[Link]
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Synthesis of 5-thio-D-glucose The Journal of Organic Chemistry (ACS Publications) URL:[Link]
